Bis-trimethylsilyl-thymine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

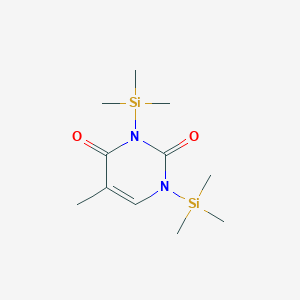

Bis-trimethylsilyl-thymine is a useful research compound. Its molecular formula is C11H22N2O2Si2 and its molecular weight is 270.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

The synthesis of bis-trimethylsilyl-thymine typically involves the reaction of thymine with trimethylsilylating agents such as chlorotrimethylsilane or hexamethyldisilazane, often yielding high purity and yield . The silylation process not only protects functional groups but also facilitates further chemical modifications that are essential for its application in research.

3.1. Nucleic Acid Chemistry

This compound is utilized in the synthesis of oligonucleotides and nucleoside analogues. Its incorporation into oligonucleotides can enhance their stability against enzymatic degradation, making them suitable for therapeutic applications. For example, studies have shown that oligonucleotides containing this compound exhibit improved hybridization properties and increased melting temperatures compared to their unmodified counterparts .

3.2. Radiochemistry

In radiochemistry, this compound serves as a precursor for the development of radiolabeled nucleosides used in positron emission tomography (PET). Its derivatives can be radiolabeled with fluorine-18, enabling non-invasive imaging of cellular processes such as DNA synthesis and tumor proliferation . This application is particularly relevant in cancer research, where monitoring tumor growth and response to therapy is critical.

3.3. Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, including its role in modulating DNA damage response pathways in various cell types. Research indicates that this compound derivatives can influence cell survival and inflammatory responses, showcasing their potential as drug candidates .

4.1. Hybridization Studies

A study examining the hybridization properties of this compound-modified oligonucleotides reported significant stabilization effects on DNA:RNA duplexes. The data summarized below illustrates the melting temperature increases observed:

| Oligonucleotide Type | Melting Temperature (°C) | ΔTm (°C) |

|---|---|---|

| Unmodified DNA | 65 | - |

| Modified with B-TST | 78 | +13 |

This increase indicates enhanced stability due to the incorporation of this compound .

4.2. PET Imaging Applications

In a clinical study evaluating PET tracers derived from this compound, researchers synthesized several radiolabeled compounds for imaging tumor growth. The results demonstrated that these compounds provided clear imaging results correlating with tumor proliferation rates:

| Compound | Radiochemical Yield (%) | Tumor Uptake (SUV) |

|---|---|---|

| [18F]FMAU | 85 | 3.5 |

| [18F]FFAU | 90 | 4.1 |

These findings emphasize the utility of this compound in developing effective PET imaging agents .

Eigenschaften

CAS-Nummer |

30205-80-2 |

|---|---|

Molekularformel |

C11H22N2O2Si2 |

Molekulargewicht |

270.47 g/mol |

IUPAC-Name |

5-methyl-1,3-bis(trimethylsilyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H22N2O2Si2/c1-9-8-12(16(2,3)4)11(15)13(10(9)14)17(5,6)7/h8H,1-7H3 |

InChI-Schlüssel |

JXDZQJSQAMAXEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C(=O)N(C1=O)[Si](C)(C)C)[Si](C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.